SIRT3 activator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

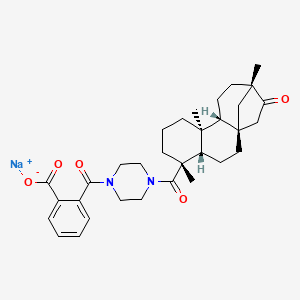

Molecular Formula |

C32H41N2NaO5 |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

sodium 2-[4-[(1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]piperazine-1-carbonyl]benzoate |

InChI |

InChI=1S/C32H42N2O5.Na/c1-29-13-9-24-30(2)11-6-12-31(3,23(30)10-14-32(24,20-29)19-25(29)35)28(39)34-17-15-33(16-18-34)26(36)21-7-4-5-8-22(21)27(37)38;/h4-5,7-8,23-24H,6,9-20H2,1-3H3,(H,37,38);/q;+1/p-1/t23-,24-,29-,30+,31+,32-;/m0./s1 |

InChI Key |

VECQFYBVMOJLLW-LTSXWPBPSA-M |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)N5CCN(CC5)C(=O)C6=CC=CC=C6C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)N5CCN(CC5)C(=O)C6=CC=CC=C6C(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of the First SIRT3 Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its role in a variety of age-related diseases has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of the first activators of SIRT3, focusing on the natural product Honokiol and the first class of synthetic activators based on the 1,4-dihydropyridine scaffold. This document includes detailed experimental protocols, quantitative data for key compounds, and visualizations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Emergence of SIRT3 as a Therapeutic Target

Sirtuin 3 (SIRT3) is a member of the sirtuin family of NAD+-dependent protein deacetylases, predominantly localized within the mitochondrial matrix. It plays a crucial role in maintaining mitochondrial homeostasis by deacetylating and thereby modulating the activity of a wide array of mitochondrial proteins. These substrates are involved in key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain. Furthermore, SIRT3 is instrumental in mitigating oxidative stress by activating antioxidant enzymes such as superoxide dismutase 2 (SOD2). Given its central role in mitochondrial function, the activation of SIRT3 has been identified as a promising therapeutic strategy for a range of conditions, including metabolic disorders, neurodegenerative diseases, and cardiovascular diseases. The search for small molecule activators of SIRT3 has therefore been an area of intense research.

The First-in-Class Natural Activator: Honokiol

Honokiol, a lignan biphenol isolated from the bark of the Magnolia tree, was one of the first natural products identified as a SIRT3 activator[1][2]. Its discovery opened the door to pharmacological modulation of SIRT3 activity.

Chemical Structure of Honokiol

Figure 1: Chemical Structure of Honokiol (C₁₈H₁₈O₂) Image of the chemical structure of Honokiol

Quantitative Data: SIRT3 Activation by Honokiol

The activation of SIRT3 by Honokiol has been characterized in various studies. While direct EC50 values for SIRT3 enzymatic activation are not consistently reported in the literature, its cellular effects on SIRT3 expression and downstream targets are well-documented.

| Compound | Class | Assay Type | Result | Reference |

| Honokiol | Natural Product (Lignan Biphenol) | Cellular (Western Blot) | ~2-fold increase in SIRT3 protein expression in PS70 cells at 5 and 10µM | [3][4] |

| Honokiol | Cellular (Western Blot) | Increased deacetylation of MnSOD (a SIRT3 substrate) in cardiomyocytes | [2] | |

| Honokiol | Cellular (Functional Assay) | Attenuated doxorubicin-induced mitochondrial damage in a SIRT3-dependent manner |

The First Synthetic Activators: 1,4-Dihydropyridines

The first synthetic activators of SIRT3 were developed from a 1,4-dihydropyridine (DHP) scaffold. Structure-activity relationship (SAR) studies led to the identification of potent and selective SIRT3 activators.

Chemical Structure of a Representative Synthetic Activator

A notable example from this class is a derivative of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. The general structure is shown below.

Figure 2: General Chemical Structure of 1,4-Dihydropyridine SIRT3 Activators Image of the general chemical structure of 1,4-dihydropyridine

Quantitative Data: SIRT3 Activation by Synthetic Activators

Several 1,4-dihydropyridine derivatives have been synthesized and evaluated for their SIRT3 activating potential.

| Compound | Class | Assay Type | EC50 / Fold Activation | Reference |

| Compound 1c (a 1,4-DHP derivative) | Synthetic (1,4-Dihydropyridine) | Fluorometric Deacetylase Assay | EC150 ~50 µM | |

| Compound 2c (a 1,4-DHP derivative) | Synthetic (1,4-Dihydropyridine) | Fluorometric Deacetylase Assay | EC150 ~50 µM | |

| Compound 31 (a 1,4-DHP derivative) | Synthetic (1,4-Dihydropyridine) | Coupled Deacetylation Assay | ~10-fold activation at 100 µM |

Experimental Protocols

Isolation and Synthesis of SIRT3 Activators

Honokiol is naturally present with its isomer magnolol, requiring specific purification techniques.

Protocol: Alkaline Extraction and Acid Precipitation

-

Extraction: Ground Magnolia officinalis bark is treated with an aqueous solution of sodium hydroxide to solubilize the phenolic compounds.

-

Precipitation: The resulting solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate Honokiol and magnolol.

-

Purification: The precipitate is collected and can be further purified using column chromatography on silica gel or by more advanced techniques like high-speed counter-current chromatography to separate Honokiol from magnolol.

The 1,4-dihydropyridine scaffold is commonly synthesized via the Hantzsch pyridine synthesis.

Protocol: Hantzsch Pyridine Synthesis

-

Reaction Setup: A mixture of an aromatic aldehyde (e.g., 3-nitrobenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate) is prepared in a suitable solvent such as ethanol.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired diethyl 2,6-dimethyl-4-(aryl)-1,4-dihydropyridine-3,5-dicarboxylate.

In Vitro and Cellular Assays for SIRT3 Activation

This assay measures the enzymatic activity of purified SIRT3 in the presence of a potential activator.

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore and a quencher)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (SIRT3 activator)

-

Developer solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the recombinant SIRT3, fluorogenic substrate, and NAD+ in the assay buffer to their final working concentrations.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, NAD+, and the test compound at various concentrations.

-

Initiate Reaction: Add the recombinant SIRT3 enzyme to each well to initiate the deacetylation reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.

-

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent activation relative to a vehicle control (e.g., DMSO). Plot the percent activation against the compound concentration to determine the EC50 value.

This assay confirms the activation of SIRT3 in a cellular context by measuring the deacetylation of a known mitochondrial substrate.

Materials:

-

Cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and reagents

-

Test compound (SIRT3 activator)

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Primary antibodies (e.g., anti-acetylated MnSOD (Lys122), anti-total MnSOD, anti-SIRT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the acetylated SIRT3 substrate (e.g., anti-acetylated MnSOD) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with antibodies against the total substrate protein (e.g., anti-total MnSOD) and a loading control (e.g., anti-GAPDH) to normalize the data.

-

Quantify the band intensities using densitometry software. A decrease in the ratio of acetylated substrate to total substrate indicates SIRT3 activation.

-

Visualizations

SIRT3 Signaling Pathway

SIRT3 activation leads to the deacetylation of numerous mitochondrial proteins, impacting various cellular processes.

Caption: SIRT3 signaling cascade initiated by an activator.

Experimental Workflow for SIRT3 Activator Screening

The process of identifying and validating SIRT3 activators follows a structured workflow.

Caption: Workflow for the discovery and validation of SIRT3 activators.

Logical Relationship of SIRT3 Activation and Cellular Effects

The activation of SIRT3 by a small molecule leads to a cascade of beneficial cellular outcomes.

Caption: Logical flow from SIRT3 activation to improved cellular health.

Conclusion

The discovery of Honokiol as a natural product activator and the subsequent development of synthetic 1,4-dihydropyridine-based activators have been pivotal in the pharmacological exploration of SIRT3. These initial findings have paved the way for the development of more potent and selective SIRT3 modulators. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate SIRT3 biology and develop novel therapeutics targeting this key mitochondrial deacetylase. The continued exploration of SIRT3 activators holds significant promise for addressing a wide range of human diseases associated with mitochondrial dysfunction.

References

- 1. Honokiol Targeting SIRT3: From Molecular Mechanisms to Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Honokiol, an activator of Sirtuin-3 (SIRT3) preserves mitochondria and protects the heart from doxorubicin-induced cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT3 Is a Stress-Responsive Deacetylase in Cardiomyocytes That Protects Cells from Stress-Mediated Cell Death by Deacetylation of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Core of Mitochondrial Vitality: A Technical Guide to SIRT3 Activator 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its role in deacetylating and thereby modulating the activity of a plethora of mitochondrial proteins places it at the center of pathways governing energy production, oxidative stress management, and cell fate decisions. Consequently, the activation of SIRT3 presents a promising therapeutic strategy for a range of pathologies, including metabolic disorders, cardiovascular diseases, neurodegenerative conditions, and certain cancers. This technical guide focuses on a potent and specific class of SIRT3 activators, the 1,4-dihydropyridines (1,4-DHPs), which we will refer to as "SIRT3 Activator 1" for the purpose of this document. We will delve into the cellular targets, downstream effects, and the experimental methodologies used to characterize these activators, providing a comprehensive resource for researchers in the field.

This compound: A Profile of 1,4-Dihydropyridine-Based Compounds

The 1,4-DHP scaffold has been successfully optimized to yield potent and selective activators of SIRT3. These small molecules have been shown to directly bind to the SIRT3 catalytic core, independent of NAD+ and the acetylated peptide substrate, leading to an enhancement of its deacetylase activity.

Quantitative Data on SIRT3 Activation

The efficacy of 1,4-DHP-based SIRT3 activators has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for representative compounds from this class.

Table 1: In Vitro Biochemical Activation of SIRT3 by 1,4-DHP Derivatives

| Compound | Concentration (µM) | SIRT3 Activation (%) | Specificity Notes |

| Compound 11 | 100 | ~350% | Also activates SIRT1 to a lesser extent. |

| Compound 31 | 100 | ~500% | Highly specific for SIRT3; no significant activation of SIRT1, SIRT2, or SIRT5. |

| Compound 3c | 100 | 387% | Potent and selective SIRT3 activator. |

| Compound 3d | 50 | ~175% (GDH activation) | Strongest effect on GDH activation in cellular assays. |

Table 2: Cellular Target Engagement and Downstream Effects of 1,4-DHP SIRT3 Activators

| Compound | Cell Line | Target/Pathway | Effect | Quantitative Measurement |

| Compound 31 | MDA-MB-231 | Glutamate Dehydrogenase (GDH) | Increased deacetylation | Not specified |

| Compound 3d | MDA-MB-231 | Glutamate Dehydrogenase (GDH) | Increased activity | ~175% increase at 50 µM |

| Compound 3d | MDA-MB-231 | MnSOD (K68 & K122) | Decreased acetylation | Not specified |

| Compound 3d | CAL-62 & MDA-MB-231 | HIF-1α, HIF-2α, CA-IX | Downregulation | Significant downregulation at 50 µM |

Cellular Targets and Downstream Effects of SIRT3 Activation

Activation of SIRT3 by compounds such as the 1,4-DHPs initiates a cascade of events within the mitochondria, primarily aimed at enhancing metabolic efficiency and mitigating oxidative stress.

Key Cellular Targets

SIRT3 deacetylates and activates a wide array of mitochondrial proteins. Key targets include:

-

Enzymes of the Tricarboxylic Acid (TCA) Cycle and Electron Transport Chain (ETC): SIRT3 enhances cellular respiration and ATP production by deacetylating and activating components of the TCA cycle and the ETC[1]. This includes subunits of Complex I and II, as well as ATP synthase[2].

-

Fatty Acid Oxidation Enzymes: Long-chain acyl-CoA dehydrogenase (LCAD) is a key enzyme in fatty acid β-oxidation that is activated by SIRT3-mediated deacetylation, promoting the use of fatty acids for energy production[3].

-

Oxidative Stress Response Proteins:

-

Superoxide Dismutase 2 (SOD2 or MnSOD): A primary mitochondrial antioxidant enzyme that converts superoxide radicals to hydrogen peroxide. SIRT3 deacetylates and activates SOD2, reducing mitochondrial reactive oxygen species (ROS)[4].

-

Isocitrate Dehydrogenase 2 (IDH2): This enzyme generates NADPH, which is crucial for the regeneration of the antioxidant glutathione. SIRT3 activates IDH2, bolstering the mitochondrial antioxidant defense system[1].

-

Cyclophilin D (CypD): A component of the mitochondrial permeability transition pore (mPTP). SIRT3-mediated deacetylation of CypD can inhibit the opening of the mPTP, thereby preventing apoptosis.

-

-

Metabolic Enzymes:

-

Glutamate Dehydrogenase (GDH): Converts glutamate to α-ketoglutarate, feeding into the TCA cycle. SIRT3 activates GDH, linking amino acid metabolism with energy production.

-

Acetyl-CoA Synthetase 2 (AceCS2): Converts acetate to acetyl-CoA, providing a fuel source for the TCA cycle, particularly during fasting.

-

-

Hypoxia-Inducible Factor-1α (HIF-1α): SIRT3 can deacetylate and promote the degradation of HIF-1α, a key transcription factor in the cellular response to hypoxia and a driver of the Warburg effect in cancer cells.

Downstream Signaling Pathways

The activation of SIRT3 by this compound triggers several interconnected signaling pathways that collectively enhance mitochondrial function and cellular resilience.

Experimental Protocols

Detailed methodologies are crucial for the validation and further development of SIRT3 activators. Below are outlines of key experimental protocols.

Synthesis of 1,4-Dihydropyridine-Based SIRT3 Activators

The synthesis of 1,4-DHP derivatives generally follows the Hantzsch pyridine synthesis. A general procedure involves the one-pot condensation of an aldehyde, a β-ketoester, and a source of ammonia. For the N1-substituted activators, a primary amine is used in place of ammonia.

General Procedure:

-

A mixture of the appropriate aromatic aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and a catalytic amount of a catalyst (e.g., piperidine or iodine) in a suitable solvent (e.g., ethanol) is stirred at room temperature.

-

The corresponding amine (1 equivalent) is added to the reaction mixture.

-

The reaction is heated to reflux for a specified period (typically several hours) and monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization or column chromatography to yield the desired 1,4-dihydropyridine derivative.

In Vitro SIRT3 Deacetylase Activity Assay (Coupled Enzymatic Assay)

This assay measures the NAD+ dependent deacetylase activity of SIRT3 on a peptide substrate. The production of nicotinamide, a byproduct of the deacetylation reaction, is coupled to the enzymatic activity of glutamate dehydrogenase (GDH), which can be monitored spectrophotometrically.

Materials:

-

Recombinant human SIRT3 enzyme

-

Acetylated peptide substrate (e.g., derived from a known SIRT3 target like AceCS2)

-

NAD+

-

Nicotinamidase (PncA)

-

Glutamate Dehydrogenase (GDH)

-

α-ketoglutarate

-

NADH

-

Assay buffer (e.g., 20 mM potassium phosphate, pH 7.5)

-

SIRT3 activator compound

Procedure:

-

Prepare a reaction mixture containing the assay buffer, acetylated peptide substrate, NAD+, NADH, α-ketoglutarate, PncA, and GDH.

-

Add the SIRT3 activator compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the SIRT3 enzyme.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) in a plate reader at a constant temperature.

-

The rate of NADH consumption is proportional to the SIRT3 deacetylase activity.

-

Calculate the percent activation relative to a vehicle control.

Mass Spectrometry-Based Deacetylation Assay

This method provides a direct and label-free measurement of SIRT3 deacetylase activity by quantifying the acetylated and deacetylated forms of a peptide substrate.

Procedure:

-

Incubate recombinant SIRT3 with an acetylated peptide substrate and NAD+ in the presence or absence of the SIRT3 activator.

-

Quench the reaction at specific time points by adding an acid (e.g., trifluoroacetic acid).

-

Analyze the reaction mixture by liquid chromatography-mass spectrometry (LC-MS).

-

Separate the acetylated and deacetylated peptides by reverse-phase chromatography and detect them by their specific mass-to-charge ratios.

-

Quantify the peak areas of both peptide forms to determine the extent of deacetylation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Procedure:

-

Treat cultured cells with the SIRT3 activator or a vehicle control.

-

Heat the cell suspensions to a range of temperatures in a thermal cycler.

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble SIRT3 in each sample by Western blotting using a SIRT3-specific antibody.

-

A shift in the melting curve to higher temperatures in the presence of the activator indicates target engagement.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding kinetics and affinity between a ligand (SIRT3 activator) and an analyte (SIRT3 protein).

Procedure:

-

Immobilize recombinant SIRT3 protein onto the surface of a sensor chip.

-

Flow solutions of the SIRT3 activator at various concentrations over the sensor surface.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the activator binding to the immobilized SIRT3.

-

After the association phase, flow buffer over the surface to monitor the dissociation of the activator.

-

Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

SIRT3 activators, particularly the 1,4-dihydropyridine-based compounds, represent a promising class of molecules for the therapeutic modulation of mitochondrial function. Their ability to specifically enhance the deacetylase activity of SIRT3 leads to a cascade of beneficial downstream effects, including improved metabolic efficiency and reduced oxidative stress. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of these and other novel SIRT3 activators. As our understanding of the intricate roles of SIRT3 in health and disease continues to grow, so too will the potential for these compounds to translate into novel therapies for a wide range of human disorders.

References

- 1. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 2. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SIRT3 Activator 1 (Honokiol) in Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, is a critical regulator of mitochondrial homeostasis. Its activation presents a promising therapeutic strategy for a multitude of age-related and metabolic diseases characterized by mitochondrial dysfunction. Honokiol, a natural biphenolic compound, has been identified as a potent activator of SIRT3. This technical guide provides an in-depth overview of the role of honokiol in modulating mitochondrial function through SIRT3 activation. It details the molecular mechanisms, summarizes quantitative experimental data, provides comprehensive experimental protocols, and visualizes key pathways and workflows.

Introduction: SIRT3 - The Guardian of the Mitochondrion

Mitochondria, the powerhouses of the cell, are central to energy metabolism, redox signaling, and apoptosis. The functionality of these organelles is tightly regulated by post-translational modifications, with protein acetylation emerging as a key regulatory mechanism. SIRT3 is localized in the mitochondrial matrix and governs the acetylation status of a vast array of mitochondrial proteins.[1][2] By deacetylating and thereby activating key enzymes, SIRT3 enhances mitochondrial function in several ways:

-

Metabolic Regulation: SIRT3 deacetylates and activates enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation, thus boosting energy production.

-

Redox Homeostasis: It activates antioxidant enzymes, most notably manganese superoxide dismutase (MnSOD), to mitigate oxidative stress.[3][4]

-

Mitochondrial Biogenesis and Dynamics: SIRT3 influences the creation of new mitochondria and regulates the processes of mitochondrial fusion and fission.[5]

-

Mitophagy: It plays a role in the selective removal of damaged mitochondria, a crucial quality control mechanism.

Given its central role, the activation of SIRT3 is a key target for therapeutic interventions aimed at preserving mitochondrial health and combating diseases associated with its decline.

Honokiol: A Natural Activator of SIRT3

Honokiol is a lignan isolated from the bark of the Magnolia tree and has been shown to possess a range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. A growing body of evidence has identified honokiol as a direct activator of SIRT3, making it a valuable tool for studying mitochondrial biology and a potential therapeutic agent.

Mechanism of Action

Honokiol enhances SIRT3 function through a dual mechanism. It not only directly binds to and allosterically activates the SIRT3 enzyme, but it also upregulates SIRT3 expression at the transcriptional level. The activation of SIRT3 by honokiol initiates a cascade of downstream events that collectively enhance mitochondrial function and protect cells from stress.

The primary signaling pathway involves the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) axis. AMPK, a cellular energy sensor, is activated by honokiol, which in turn promotes the expression of PGC-1α, a master regulator of mitochondrial biogenesis. PGC-1α then stimulates the transcription of nuclear genes encoding mitochondrial proteins, as well as the transcription factor A, mitochondrial (TFAM), which is essential for mitochondrial DNA replication and transcription.

Furthermore, activated SIRT3 directly deacetylates and activates a plethora of mitochondrial enzymes and proteins, including MnSOD, components of the electron transport chain, and proteins involved in mitochondrial fusion like Optic Atrophy 1 (OPA1). This direct deacetylation activity is crucial for the immediate enhancement of mitochondrial function and resilience.

Quantitative Effects of Honokiol on Mitochondrial Function

The following tables summarize the quantitative data from various studies on the effects of honokiol on key markers of mitochondrial function.

| Parameter | Cell/Tissue Type | Honokiol Concentration/Dose | Effect | Reference |

| SIRT3 mRNA Expression | Cardiomyocytes | 10µM (3hr) | ~1.5-fold increase | |

| 10µM (6hr) | ~2-fold increase | |||

| SIRT3 Protein Expression | PS70 cells | 5µM and 10µM (24h) | ~2-fold increase | |

| MnSOD Acetylation | Cardiomyocytes | Not specified | Reduced acetylation | |

| Hippocampus mitochondria (rats) | 10 mg/kg b.w. (7 days) | Normalized to control levels | ||

| OSCP Acetylation | Cardiomyocytes | Not specified | Reduced acetylation | |

| p-AMPK/AMPK Ratio | PS70 cells | 5µM and 10µM (24h) | Increased ratio | |

| HepG2 cells | Not specified | Increased phosphorylation | ||

| PGC-1α Expression | PS70 cells | 5µM and 10µM (24h) | Increased expression | |

| Hippocampus (rats) | 10 mg/kg b.w. (7 days) | Restored to normal levels |

| Parameter | Cell/Tissue Type | Honokiol Concentration/Dose | Effect | Reference |

| Basal Mitochondrial Respiration | Mouse cardiac mitochondria | Not specified | Markedly upregulated oxygen consumption | |

| Spare Respiratory Capacity | SOD1-G93A cells | 10 µmol/L (24h) | Significantly enhanced | |

| ATP Levels | SOD1-G93A cells | Not specified | Significantly boosted | |

| H226 and H520 cells | 50 µmol/L | Complete depletion | ||

| Reactive Oxygen Species (ROS) | SOD1-G93A cells | Not specified | Significantly decreased | |

| Mitochondrial Membrane Potential | SOD1-G93A cells | Not specified | Higher MMP (less depolarization) |

Signaling Pathways and Experimental Workflows

Honokiol-SIRT3 Signaling Pathway

Caption: Honokiol activates SIRT3 directly and via the AMPK/PGC-1α axis.

Experimental Workflow: Seahorse Mitochondrial Stress Test

Caption: Workflow for assessing mitochondrial respiration using the Seahorse XF Mito Stress Test.

Detailed Experimental Protocols

SIRT3 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for the measurement of SIRT3 deacetylase activity.

Materials:

-

SIRT3 Assay Buffer

-

Fluorogenic SIRT3 substrate peptide

-

NAD+ solution

-

Developer solution

-

Stop solution

-

Purified SIRT3 enzyme or cell lysate containing SIRT3

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the SIRT3 enzyme or lysate to the desired concentration in SIRT3 Assay Buffer.

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

SIRT3 Assay Buffer

-

Fluorogenic SIRT3 substrate peptide

-

NAD+ solution

-

-

Initiate Reaction: Add the diluted SIRT3 enzyme or cell lysate to each well to start the reaction. For a negative control, add assay buffer instead of the enzyme.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Develop Signal: Add the developer solution to each well. The developer will react with the deacetylated substrate to produce a fluorescent signal.

-

Stop Reaction (Optional): If performing an endpoint assay, add the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~340-360 nm and emission at ~440-460 nm.

-

Data Analysis: Subtract the fluorescence of the negative control from the experimental wells. The fluorescence intensity is proportional to the SIRT3 activity.

Western Blotting for Mitochondrial Proteins

This protocol provides a general procedure for the detection of SIRT3 and other mitochondrial proteins.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SIRT3, anti-MnSOD, anti-OPA1, anti-COX IV)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Mitochondrial Isolation (Optional but Recommended): Isolate mitochondria from cells or tissues using a mitochondrial isolation kit or differential centrifugation. This will enrich for mitochondrial proteins and improve signal quality.

-

Cell Lysis: Lyse the isolated mitochondria or whole cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., COX IV for mitochondrial fractions or β-actin for whole-cell lysates).

Seahorse XF Cell Mitochondrial Stress Test

This protocol outlines the procedure for assessing mitochondrial respiration using the Agilent Seahorse XF Analyzer.

Materials:

-

Seahorse XF96 or XF24 cell culture microplate

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then begin the assay, which involves sequential injections of the compounds and measurement of the oxygen consumption rate (OCR).

-

Data Acquisition: The Seahorse software will record the OCR in real-time before and after each compound injection.

-

Data Analysis: The software automatically calculates key parameters of mitochondrial function, including:

-

Basal Respiration: The initial OCR before any injections.

-

ATP-linked Respiration: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The peak OCR after FCCP injection.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Proton Leak: The OCR remaining after oligomycin injection.

-

Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

-

Conclusion and Future Directions

Honokiol has emerged as a significant SIRT3 activator with profound effects on mitochondrial function. Its ability to enhance mitochondrial biogenesis, dynamics, and redox homeostasis underscores its therapeutic potential for a wide range of diseases associated with mitochondrial dysfunction. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the role of SIRT3 activation in health and disease.

Future research should focus on elucidating the precise binding site of honokiol on SIRT3 and exploring the full spectrum of its downstream targets. Furthermore, preclinical and clinical studies are warranted to evaluate the safety and efficacy of honokiol and other SIRT3 activators in various disease models. The continued investigation of SIRT3-mediated mitochondrial regulation will undoubtedly pave the way for novel therapeutic strategies to combat age-related and metabolic disorders.

References

- 1. Honokiol alleviated neurodegeneration by reducing oxidative stress and improving mitochondrial function in mutant SOD1 cellular and mouse models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Honokiol, an activator of Sirtuin-3 (SIRT3) preserves mitochondria and protects the heart from doxorubicin-induced cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Honokiol blocks and reverses cardiac hypertrophy in mice by activating mitochondrial SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hippocampus mitochondrial MnSOD activation by a SIRT3 activator, honokiol, correlates with its deacetylation and upregulation of FoxO3a and PGC1α in a rat model of ammonia neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Honokiol protects hepatocytes from oxidative injury through mitochondrial deacetylase SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of SIRT3 Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 3 (SIRT3) has emerged as a critical regulator of mitochondrial function and cellular metabolism, making it a promising therapeutic target for a range of age-related and metabolic diseases. As a mitochondrial NAD+-dependent deacetylase, SIRT3 governs the activity of numerous enzymes involved in oxidative stress defense, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. The development of small molecule activators of SIRT3 is an area of intense research. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of representative SIRT3 activators.

It is important to note that the designation "SIRT3 activator 1" appears to be a non-standardized identifier, likely corresponding to a specific commercial product ("Compound 5v"). Due to the lack of comprehensive scientific literature on a compound with this general name, this guide will focus on well-characterized SIRT3 activators that have been extensively studied and reported in peer-reviewed publications. These include the natural products Honokiol and Oroxylin A , the synthetic 1,4-dihydropyridine derivatives (such as compound 31), and the novel allosteric activator SKLB-11A .

Pharmacokinetics of SIRT3 Activators

The therapeutic efficacy of a SIRT3 activator is highly dependent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available quantitative PK data for selected SIRT3 activators in preclinical models.

Table 1: Pharmacokinetic Parameters of Honokiol in Rodents

| Parameter | Value | Species | Dose and Route | Source |

| Tmax | ~20 min | Rat | 40 mg/kg, oral | [1] |

| 20-30 min | Rodent | 250 mg/kg, intraperitoneal | [2] | |

| Cmax | 752.67 ± 58.36 ng/mL | Rat | 5.0 mg/kg, intravenous | [3] |

| t1/2 (elimination) | ~290.4 min | Rat | 40 mg/kg, oral | [1] |

| 40-60 min | Rodent | 5-10 mg/kg, intravenous | [2] | |

| 4-6 hours | Rodent | 250 mg/kg, intraperitoneal | ||

| 0.79 ± 0.03 hours | Rat | 5.0 mg/kg, intravenous | ||

| Oral Bioavailability | ~5% | Rat | Not specified | |

| Poor (<0.2%) | Mouse | Not specified | ||

| Distribution | Rapidly distributed to liver, kidney, and brain. Can cross the blood-brain barrier. | Rat | 40 mg/kg, oral |

Table 2: Pharmacokinetic Parameters of Oroxylin A in Rats

| Parameter | Value | Species | Dose and Route | Source |

| Tmax | 0.17 - 5.0 h | Rat | 40, 120, 360 mg/kg, intragastric | |

| Cmax | Dose-proportional increase | Rat | 40, 120, 360 mg/kg, intragastric | |

| t1/2 (elimination) | Rapid elimination | Rat | 2 mg/kg, intravenous | |

| Oral Bioavailability | <2% | Rat | 40, 120, 360 mg/kg, intragastric | |

| Metabolism | Extensive first-pass metabolism to glucuronide and sulfonate conjugates. | Rat, Beagle Dog | Oral, Intravenous | |

| Excretion | Parent compound mainly in feces; metabolites in bile and urine. | Rat | 120 mg/kg, intragastric |

Pharmacokinetic data for 1,4-dihydropyridine derivatives and SKLB-11A in vivo are not extensively reported in the public domain.

Pharmacodynamics of SIRT3 Activators

The pharmacodynamics of SIRT3 activators relate to their mechanism of action and physiological effects. These compounds typically enhance the deacetylase activity of SIRT3, leading to the activation of downstream targets.

Table 3: Pharmacodynamic Properties of Selected SIRT3 Activators

| Activator | Mechanism of Action | In Vitro Potency | Cellular/In Vivo Effects | Key Downstream Targets |

| Honokiol | Direct binding and activation; also upregulates SIRT3 expression. | Not specified | Reduces oxidative stress, improves mitochondrial function, anti-inflammatory, neuroprotective. | SOD2, AMPK, PGC-1α |

| Oroxylin A | Upregulates SIRT3 expression. | Not specified | Inhibits glycolysis in cancer cells, anti-inflammatory, anti-allergic. | Cyclophilin D, SOD2 |

| 1,4-DHP (cpd 31) | Direct allosteric activation. | ~3.5-fold activation of SIRT3 | Increases mitochondrial mass. | Not specified |

| SKLB-11A | Selective allosteric activator. | Kd: 4.7 μM; EC50: 21.95 μM | Cardioprotective; alleviates myocardial damage. | Autophagy/mitophagy pathways |

Key Signaling Pathways Modulated by SIRT3 Activation

SIRT3 plays a pivotal role in maintaining mitochondrial homeostasis through the deacetylation and subsequent activation of a multitude of enzymes. The following diagram illustrates the central signaling pathways influenced by SIRT3 activation.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of SIRT3 activators. Below are representative methodologies for key in vitro and in vivo experiments.

In Vitro SIRT3 Activity Assay (Fluorometric)

This protocol describes a common method to measure the deacetylase activity of recombinant SIRT3 in the presence of a test compound.

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic SIRT3 substrate (e.g., containing an acetylated lysine coupled to a fluorophore)

-

NAD+

-

Assay buffer (e.g., Tris-HCl, pH 8.0, with NaCl, MgCl2, and a reducing agent like DTT)

-

Developer solution

-

Test compound (SIRT3 activator) and vehicle control (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

-

Add the test compound at various concentrations or the vehicle control to the wells of the microplate.

-

Initiate the reaction by adding the recombinant SIRT3 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further 15 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent activation relative to the vehicle control.

In Vivo Evaluation of a SIRT3 Activator in a Doxorubicin-Induced Cardiotoxicity Model

This protocol outlines an in vivo study to assess the cardioprotective effects of a SIRT3 activator.

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old)

Experimental Groups:

-

Vehicle control (e.g., saline or DMSO in saline)

-

Doxorubicin (DOX) only

-

DOX + SIRT3 activator (e.g., SKLB-11A)

-

SIRT3 activator only

Procedure:

-

Induction of Cardiotoxicity: Administer DOX (e.g., a cumulative dose of 15-20 mg/kg) via intraperitoneal injections over a period of 2-4 weeks.

-

Treatment: Administer the SIRT3 activator (dose and route determined by its pharmacokinetic profile, e.g., daily intraperitoneal injection) starting before or concurrently with the DOX treatment and continuing for the duration of the study.

-

Monitoring: Monitor animal body weight and general health throughout the study.

-

Endpoint Analysis (after the final dose):

-

Echocardiography: Assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Blood Collection: Measure cardiac injury biomarkers (e.g., troponin I, CK-MB).

-

Tissue Harvesting: Euthanize the animals and collect the hearts.

-

Histology: Perform H&E and Masson's trichrome staining to assess cardiomyocyte damage and fibrosis.

-

Western Blot/Immunohistochemistry: Analyze the expression and acetylation status of SIRT3 and its downstream targets (e.g., SOD2) in heart tissue.

-

Pharmacokinetic Study in Rats

This protocol provides a general workflow for determining the pharmacokinetic profile of a novel SIRT3 activator.

Conclusion

The activation of SIRT3 presents a compelling strategy for the development of novel therapeutics for a variety of human diseases. This guide has provided a summary of the available pharmacokinetic and pharmacodynamic data for several well-characterized SIRT3 activators, highlighting the diversity in their profiles. While natural products like Honokiol and Oroxylin A have shown promise, their low oral bioavailability may necessitate formulation strategies to enhance their clinical utility. Synthetic activators such as 1,4-dihydropyridine derivatives and SKLB-11A offer opportunities for improved potency and specificity. The provided experimental protocols serve as a foundation for the preclinical evaluation of new SIRT3-targeted therapies. Further research is warranted to fully elucidate the pharmacokinetic properties of the next generation of SIRT3 activators and to translate their promising preclinical efficacy into clinical applications.

References

Technical Guide: A Framework for Assessing the In Vitro and In Vivo Stability of Novel SIRT3 Activators

Disclaimer: Following a comprehensive search of scientific literature, no specific experimental data on the in vitro or in vivo stability of a compound explicitly named "SIRT3 activator 1" or its chemical equivalent, N-(3-(1H-1,2,3-triazol-1-yl)phenyl)benzo[d]thiazole-6-carboxamide, could be located in the public domain. This guide, therefore, provides a detailed framework and standard methodologies for assessing the stability of novel chemical entities, which would be directly applicable to SIRT3 activators and similar research compounds. The experimental protocols and data presented are representative examples based on established drug discovery practices.

Introduction to SIRT3 and Drug Stability

Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating cellular metabolism, energy homeostasis, and oxidative stress responses.[1][2] By deacetylating and activating key mitochondrial enzymes, SIRT3 is implicated in numerous physiological processes and is a promising therapeutic target for metabolic diseases, age-related disorders, and some cancers.[2][3] The development of small molecule activators for SIRT3 is an area of intense research.[4]

A critical step in the preclinical development of any new chemical entity, including a SIRT3 activator, is the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. Key to this profile is the compound's stability, both in vitro (in biological matrices like plasma and liver microsomes) and in vivo (pharmacokinetics). Poor stability can lead to rapid clearance, low bioavailability, and a short duration of action, hindering a compound's therapeutic potential. This guide outlines the standard experimental procedures used to evaluate these crucial stability parameters.

SIRT3 Signaling Pathway Overview

SIRT3 activation is intrinsically linked to the cell's energy status, particularly the levels of its co-substrate NAD+. Under conditions of low energy (e.g., caloric restriction), NAD+ levels rise, activating SIRT3. SIRT3 then deacetylates a host of mitochondrial protein targets to combat cellular stress and boost energy production. A pharmacological activator would aim to enhance this activity.

In Vitro Stability Assessment

In vitro assays are rapid, high-throughput methods used early in drug discovery to identify potential metabolic liabilities. The two most common assays are plasma stability and microsomal stability.

Plasma Stability

This assay determines a compound's stability in the presence of plasma enzymes, such as hydrolases and esterases. Compounds containing ester or amide bonds can be particularly susceptible to degradation in plasma. Instability in plasma can lead to rapid clearance and an artificially short half-life in vivo.

-

Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Pooled plasma (human, mouse, rat) is pre-warmed to 37°C.

-

Incubation: The test compound is added to the pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration is kept low (e.g., ≤0.25%) to avoid affecting enzyme activity.

-

Sampling: Aliquots are taken from the incubation mixture at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates plasma proteins.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

-

Data Analysis: The percentage of compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time, and the slope of this line is used to calculate the half-life (t½).

Liver Microsomal Stability

The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. Liver microsomes are vesicles of this reticulum that contain a high concentration of these Phase I metabolic enzymes. This assay is a cornerstone of ADME screening, used to predict hepatic clearance.

-

Preparation: Pooled liver microsomes (e.g., from human, mouse, or rat) are prepared in a phosphate buffer (pH 7.4) along with the test compound (e.g., 1 µM final concentration).

-

Initiation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding a solution of the required cofactor, NADPH. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated or chemical degradation.

-

Sampling: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45 minutes).

-

Termination: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Example In Vitro Stability Data

The following table summarizes how data from these assays would be presented. Values are for illustrative purposes only.

| Compound | Matrix | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| SIRT3-A1 (Example) | Human Plasma | > 120 | N/A |

| SIRT3-A1 (Example) | Mouse Plasma | 95 | N/A |

| SIRT3-A1 (Example) | Human Liver Microsomes | 45 | 31 |

| SIRT3-A1 (Example) | Mouse Liver Microsomes | 22 | 64 |

| Control (Verapamil) | Human Liver Microsomes | 15 | 92 |

In Vivo Stability (Pharmacokinetics)

In vivo pharmacokinetic (PK) studies measure how an organism processes a drug, providing essential data on its exposure and persistence in the body. These studies are crucial for bridging the gap between in vitro data and potential clinical efficacy. Rodent models, particularly mice, are commonly used for initial PK screening.

Example Experimental Protocol: Mouse Pharmacokinetic Study

-

Animal Dosing: A cohort of mice (e.g., n=3-4 per group) is administered the test compound. To assess bioavailability, one group receives the compound intravenously (IV) while another receives it via an extravascular route, typically oral gavage (PO). A suitable dose is selected, often in the range of 1-10 mg/kg.

-

Blood Sampling: Small blood samples (e.g., 20-30 µL) are collected from each animal at a series of predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes). Serial bleeding from a single mouse is a refined technique that reduces animal usage and inter-animal variability.

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma.

-

Sample Analysis: The test compound is extracted from the plasma (typically via protein precipitation) and quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

Example In Vivo Pharmacokinetic Data

The following table presents example pharmacokinetic parameters for a hypothetical compound in mice.

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 1250 | 850 |

| Tmax (hr) | 0.08 | 0.5 |

| AUC₀-t (ng*hr/mL) | 1800 | 3600 |

| t½ (hr) | 2.1 | 2.5 |

| CL (mL/min/kg) | 18.5 | N/A |

| Vd (L/kg) | 3.7 | N/A |

| Bioavailability (F%) | N/A | 40% |

Conclusion

The assessment of in vitro and in vivo stability is a fundamental component of the drug discovery process. The methodologies outlined in this guide, including plasma stability, microsomal metabolism, and rodent pharmacokinetic studies, represent the industry-standard approach for characterizing a new chemical entity like a SIRT3 activator. The data generated from these assays are essential for guiding medicinal chemistry efforts, selecting candidates for further development, and predicting human pharmacokinetics. While specific data for "this compound" are not publicly available, applying this established framework would be the critical next step in its evaluation as a potential therapeutic agent.

References

- 1. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Investigating the Specificity of SIRT3 Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its role in various pathological conditions, including cardiovascular diseases, neurodegeneration, and cancer, has made it an attractive target for therapeutic intervention. Small molecule activators of SIRT3 hold promise for treating these diseases; however, ensuring their specificity is paramount to minimize off-target effects and maximize therapeutic efficacy. This technical guide provides an in-depth overview of the core methodologies and data considerations for investigating the specificity of SIRT3 activators, with a focus on the well-characterized 1,4-dihydropyridine (DHP) class of compounds.

Introduction to SIRT3 and the Importance of Activator Specificity

SIRT3 is a member of the sirtuin family of enzymes that catalyze the deacetylation of lysine residues on a multitude of mitochondrial proteins.[1] This post-translational modification is a key regulatory mechanism for mitochondrial metabolism, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain.[2] Furthermore, SIRT3 plays a crucial role in mitigating oxidative stress by deacetylating and activating antioxidant enzymes such as superoxide dismutase 2 (SOD2).[1]

Given the therapeutic potential of enhancing SIRT3 activity, significant effort has been directed towards the discovery and development of small molecule activators. However, the high degree of structural homology among the seven mammalian sirtuins (SIRT1-7) presents a significant challenge in developing isoform-specific compounds.[1] Lack of specificity can lead to unintended modulation of other sirtuin isoforms, which have distinct cellular localizations and functions, potentially causing undesirable side effects. Therefore, a rigorous evaluation of activator specificity is a critical step in the drug discovery and development process.

Quantitative Analysis of SIRT3 Activator Specificity

A primary method for assessing the specificity of a SIRT3 activator is to quantify its activity against a panel of other human sirtuin isoforms. The following tables summarize the selectivity profiles of several potent 1,4-dihydropyridine-based SIRT3 activators.

Table 1: Selectivity Profile of 1,4-Dihydropyridine-Based SIRT3 Activators Against Other Sirtuin Isoforms

| Compound | Target Sirtuin | Concentration (μM) | % Activation / Inhibition | Reference |

| Compound 31 | SIRT3 | 100 | ~1000-fold activation | [3] |

| SIRT1 | 100 | Minimal Impact | ||

| SIRT2 | 100 | Minimal Impact | ||

| SIRT4 | 100 | Partial Inhibition | ||

| SIRT5 | 100 | Minimal Impact | ||

| SIRT6 | 100 | Minimal Impact | ||

| Compound 3c | SIRT3 | 100 | 387% | |

| SIRT1 | 100 | 156% | ||

| SIRT2 | 100 | 136% | ||

| SIRT5 | 100 | 160% | ||

| Compound 3d | SIRT3 | 100 | 178% | |

| SIRT1 | 100 | 130% | ||

| SIRT2 | 100 | 149% (at 10µM) | ||

| SIRT5 | 100 | Negligible effect (at 10µM) |

Table 2: Potential Off-Target Activities of the 1,4-Dihydropyridine Scaffold

| Potential Off-Target Class | Specific Examples | Observed Effect | Reference |

| Ion Channels | L-type Calcium Channels | Antagonism | |

| ATP-sensitive Potassium (KATP) Channels | Binding | ||

| Receptors | Alpha-1 Adrenergic Receptors | Binding | |

| Enzymes | Cytochrome P450 | Inhibition |

Note: The off-target effects listed are associated with the general 1,4-dihydropyridine scaffold and may not be representative of all SIRT3 activator derivatives. Each compound must be individually profiled.

Experimental Protocols for Specificity Assessment

A multi-faceted approach employing a combination of in vitro and cell-based assays is essential for a thorough investigation of SIRT3 activator specificity.

In Vitro Enzymatic Assays

This high-throughput assay is suitable for initial screening and profiling of SIRT3 activators.

-

Principle: A synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore is used. Upon deacetylation by SIRT3, a developer enzyme cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT3 activity.

-

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic SIRT3 substrate peptide (e.g., from Cayman Chemical or Abcam)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

Test compound (SIRT3 activator)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate peptide.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding recombinant SIRT3 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of activation relative to the vehicle control.

-

This assay avoids the use of artificially fluorophore-tagged substrates, providing a more physiologically relevant measure of SIRT3 activity.

-

Principle: The deacetylation of an unmodified peptide substrate by SIRT3 produces nicotinamide (NAM). In a coupled reaction, nicotinamidase (PncA) converts NAM to ammonia, which is then used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored and is proportional to SIRT3 activity.

-

Materials:

-

Recombinant human SIRT3 enzyme

-

Unmodified acetylated peptide substrate (e.g., derived from a known SIRT3 target like SOD2)

-

NAD+

-

Nicotinamidase (PncA)

-

Glutamate Dehydrogenase (GDH)

-

α-ketoglutarate

-

NADH

-

Assay Buffer

-

Test compound

-

UV-transparent 96-well plate

-

Spectrophotometer plate reader

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, NAD+, α-ketoglutarate, NADH, PncA, and GDH.

-

Add the unmodified acetylated peptide substrate.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding recombinant SIRT3 enzyme.

-

Immediately measure the absorbance at 340 nm at regular intervals for 30-60 minutes.

-

Calculate the rate of NADH consumption (decrease in A340) to determine SIRT3 activity.

-

This label-free method provides a direct and highly accurate measurement of substrate deacetylation.

-

Principle: SIRT3 is incubated with an acetylated peptide substrate. The reaction is quenched, and the mixture is analyzed by mass spectrometry to quantify the ratio of the deacetylated product to the remaining acetylated substrate.

-

Materials:

-

Recombinant human SIRT3 enzyme

-

Acetylated peptide substrate

-

NAD+

-

Assay Buffer

-

Test compound

-

Quenching solution (e.g., 0.1% formic acid in acetonitrile)

-

LC-MS/MS system

-

-

Protocol:

-

Set up the enzymatic reaction with SIRT3, acetylated peptide, NAD+, and the test compound in assay buffer.

-

Incubate at 37°C for a defined period.

-

Quench the reaction by adding the quenching solution.

-

Analyze the samples by LC-MS/MS to separate and quantify the peak areas of the acetylated and deacetylated peptide species.

-

Calculate the percentage of substrate conversion to determine SIRT3 activity.

-

Cell-Based Assays

This assay confirms the ability of the SIRT3 activator to engage its target and modulate the acetylation status of endogenous substrates within a cellular context.

-

Principle: Cells are treated with the SIRT3 activator, and total protein is extracted. The acetylation level of a known SIRT3 substrate (e.g., SOD2 at lysine 68) is assessed by Western blotting using an acetyl-lysine specific antibody.

-

Materials:

-

Cell line expressing SIRT3 (e.g., HEK293T, HCT116)

-

SIRT3 activator

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)

-

Primary antibody against the acetylated substrate (e.g., anti-acetyl-SOD2-K68)

-

Primary antibody against the total protein of the substrate (e.g., anti-SOD2)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

SDS-PAGE gels and Western blotting apparatus

-

-

Protocol:

-

Culture cells to 70-80% confluency.

-

Treat cells with the SIRT3 activator at various concentrations and for different time points. Include a vehicle control.

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for the total substrate protein and a loading control to ensure equal protein loading.

-

Visualization of Key Pathways and Workflows

SIRT3 Signaling Pathway

The following diagram illustrates the central role of SIRT3 in mitochondrial function and its activation by a small molecule activator.

References

- 1. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of SIRT3 Activator 1 on Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function and cellular responses to oxidative stress. Its activation presents a promising therapeutic strategy for a myriad of diseases underpinned by oxidative damage, including cardiovascular and neurodegenerative disorders. This technical guide provides a comprehensive overview of the effects of SIRT3 activators, with a specific focus on a representative activator, on oxidative stress. It details the molecular mechanisms, key signaling pathways, quantitative effects on cellular redox status, and detailed experimental protocols for assessing these effects.

Introduction to SIRT3 and Oxidative Stress

Mitochondria are the primary sites of cellular respiration and, consequently, the main producers of reactive oxygen species (ROS) as byproducts of electron transport chain activity.[1][2] Oxidative stress arises from an imbalance between ROS production and the cell's ability to detoxify these reactive intermediates, leading to damage of lipids, proteins, and nucleic acids.[3] SIRT3 is predominantly localized in the mitochondrial matrix and plays a pivotal role in maintaining mitochondrial homeostasis and mitigating oxidative stress.[4] It functions as a deacetylase, removing acetyl groups from lysine residues on a multitude of mitochondrial proteins, thereby modulating their activity.[5] The activity of SIRT3 is dependent on the cellular NAD+/NADH ratio, positioning it as a key sensor of the cell's energy status.

Activation of SIRT3 has been shown to protect cells from oxidative stress-induced damage, making it an attractive target for therapeutic intervention in various age-related and metabolic diseases. A number of small molecule activators of SIRT3 have been identified, including natural compounds and synthetic molecules. For the purpose of this guide, we will focus on the effects of a representative SIRT3 activator, providing a framework for understanding the therapeutic potential of this class of compounds. While a compound designated "SIRT3 activator 1 (Compound 5v)" has been described to selectively increase SIRT3 expression and protect cardiomyocytes from oxidative damage, specific quantitative data for this compound is not widely available in the public domain. Therefore, this guide will utilize quantitative data from studies on the well-characterized SIRT3 activator, Honokiol , to illustrate the effects of SIRT3 activation on oxidative stress. Honokiol is a natural biphenolic compound that has been shown to activate SIRT3 and exert protective effects against oxidative stress in various models.

Mechanism of Action of SIRT3 Activators in Mitigating Oxidative Stress

SIRT3 activators enhance the catalytic activity of SIRT3, leading to the deacetylation and subsequent activation of key enzymes involved in the antioxidant defense system. The primary mechanism involves the modulation of two critical mitochondrial enzymes: Superoxide Dismutase 2 (SOD2) and Isocitrate Dehydrogenase 2 (IDH2).

-

Activation of SOD2: SOD2, also known as manganese superoxide dismutase (MnSOD), is the primary enzyme responsible for converting superoxide radicals (O2•−) into hydrogen peroxide (H2O2) in the mitochondria. The activity of SOD2 is regulated by the acetylation of specific lysine residues. SIRT3 directly deacetylates these lysine residues, leading to a significant increase in SOD2 enzymatic activity and enhanced scavenging of mitochondrial superoxide.

-

Activation of IDH2: IDH2 is a key enzyme in the Krebs cycle that also plays a crucial role in the mitochondrial antioxidant system. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, concomitantly reducing NADP+ to NADPH. NADPH is essential for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH is a major cellular antioxidant that detoxifies H2O2 and other reactive species. SIRT3-mediated deacetylation of IDH2 enhances its activity, thereby increasing the mitochondrial pool of NADPH and bolstering the glutathione-based antioxidant defense.

Beyond the direct activation of antioxidant enzymes, SIRT3 also influences the expression of antioxidant genes through the deacetylation and activation of the transcription factor Forkhead box O3a (FOXO3a). Activated FOXO3a translocates to the nucleus and promotes the transcription of genes encoding antioxidant enzymes, including SOD2 and catalase.

Signaling Pathways

The activation of SIRT3 initiates a signaling cascade that culminates in a robust antioxidant response. The central pathways are depicted below.

Caption: SIRT3 activation pathway in response to oxidative stress.

Quantitative Data on the Effects of a SIRT3 Activator (Honokiol) on Oxidative Stress

The following tables summarize quantitative data from various studies investigating the effects of the SIRT3 activator Honokiol on markers of oxidative stress.

Table 1: Effect of Honokiol on Reactive Oxygen Species (ROS) Levels

| Cell/Tissue Type | Stressor | Honokiol Concentration | Measurement Method | Reduction in ROS | Reference |

| C2C12 Myoblasts | H₂O₂ (1 mM) | 20 µM | DCF-DA fluorescence | Significant reduction | |

| C2C12 Myoblasts | H₂O₂ (1 mM) | 40 µM | DCF-DA fluorescence | Significant reduction | |

| PC-3 Prostate Cancer Cells | Endogenous | 40 µM | MitoSOX Red fluorescence | ~2-fold increase in signal (indicative of superoxide scavenging) | |

| Candida albicans | Endogenous | 8 µg/mL | DCF-DA fluorescence | 9.9% of cells ROS-positive | |

| Candida albicans | Endogenous | 16 µg/mL | DCF-DA fluorescence | 28% of cells ROS-positive | |

| Candida albicans | Endogenous | 32 µg/mL | DCF-DA fluorescence | >56% of cells ROS-positive | |

| Zebrafish Embryos | Endogenous | 0.21 µg/mL | ROS and MDA levels | Significantly decreased |

Table 2: Effect of Honokiol on Antioxidant Enzyme Activity and Expression

| Cell/Tissue Type | Parameter Measured | Honokiol Concentration | Effect | Reference |

| Skeletal Muscle (MI mice) | SOD2 Acetylation | Not specified | Attenuated | |

| PC12 Cells | SOD Activity | 40 µM | Significantly reduced (in toxic dose) | |

| PC12 Cells | CAT Activity | 0.21 µg/mL | Increased | |

| SOD1-G93A cells | CAT activity | 3 µM | Significantly increased | |

| SOD1-G93A cells | GSR activity | 10 µM | Significantly increased |

Table 3: Effect of Honokiol on Other Markers of Oxidative Stress

| Cell/Tissue Type | Parameter Measured | Honokiol Concentration | Effect | Reference |

| Skeletal Muscle (MI mice) | H₂O₂ Production | Not specified | Attenuated | |

| Skeletal Muscle (MI mice) | Aconitase Activity | Not specified | Attenuated | |

| SOD1-G93A cells | MDA Content | 10 µM | Strongly decreased | |

| SOD1-G93A cells | PCO Content | 1 µM | Decreased by 22.3% | |

| SOD1-G93A cells | 8-OHdG Level | 3 µM | Significantly decreased | |

| SOD1-G93A cells | T-AOC Capacity | 10 µM | Elevated by 65% | |

| SOD1-G93A cells | NADPH Content | 10 µM | Increased by 58% | |

| SOD1-G93A cells | GSH/GSSG Ratio | 10 µM | Raised by 91% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of SIRT3 activators on oxidative stress.

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol describes the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Caption: Experimental workflow for mitochondrial ROS measurement.

Materials:

-

Cells of interest

-

SIRT3 activator (e.g., Honokiol)

-

Oxidative stress-inducing agent (e.g., H₂O₂)

-

MitoSOX Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in a multi-well plate or culture dish.

-

Allow cells to adhere and grow overnight.

-

Treat cells with the SIRT3 activator at the desired concentrations for the specified duration. In some experiments, a co-treatment with an oxidative stressor may be applied.

-

-

MitoSOX Red Staining:

-

Prepare a working solution of MitoSOX Red in HBSS or culture medium (typically 2-5 µM).

-

Remove the culture medium from the cells and wash once with warm HBSS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently remove the MitoSOX Red solution and wash the cells three times with warm HBSS.

-

-

Imaging and Analysis:

-

Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation/emission ~510/580 nm).

-

Flow Cytometry: For quantitative analysis, detach the cells using trypsin, resuspend in HBSS, and analyze immediately on a flow cytometer using the appropriate laser and emission filter.

-